Boc-Pro-NH-CH(CH3)2
Description
Significance of Proline and its Stereochemical Influence in Organic and Peptide Chemistry
Proline holds a unique position among the proteinogenic amino acids due to its secondary amine structure, where the nitrogen atom is part of a five-membered pyrrolidine (B122466) ring. vaia.comwikipedia.org This cyclic nature imparts exceptional conformational rigidity compared to other amino acids. wikipedia.org This rigidity has profound implications for the three-dimensional structure of peptides and proteins, often inducing turns or kinks in the polypeptide chain, which are critical for proper protein folding and stability. vaia.comwikipedia.org
The chirality of proline, specifically at the α-carbon, is a key determinant of its stereochemical influence. vaia.com This inherent chirality is leveraged in asymmetric catalysis, where proline and its derivatives serve as efficient and readily available organocatalysts. wikipedia.orgscripps.edu They can effectively transfer their stereochemical information to product molecules, enabling the synthesis of enantiomerically enriched compounds. scripps.edu This "simplest enzyme" behavior is a cornerstone of modern organocatalysis. libretexts.org
The tert-Butoxycarbonyl (Boc) Protecting Group: Principles and Utility in Amine and Amino Acid Protection
In the multi-step synthesis of complex molecules like peptides and pharmaceuticals, it is often necessary to temporarily block the reactivity of certain functional groups to prevent unwanted side reactions. organic-chemistry.orgnumberanalytics.com The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. numberanalytics.comtotal-synthesis.com It is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), forming a carbamate (B1207046) that renders the amine nucleophilicity inert. numberanalytics.comtotal-synthesis.com
The utility of the Boc group stems from its stability under a variety of reaction conditions, including basic and nucleophilic environments, while being easily removable under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comontosight.ai This selective deprotection is a critical feature in synthetic strategies. ontosight.ai The development of the Boc protecting group in the 1960s was a significant advancement, particularly for peptide synthesis. numberanalytics.com
The synthesis of complex molecules often requires the presence of multiple protecting groups that can be removed selectively without affecting others. This concept is known as an orthogonal protection strategy. fiveable.mewikipedia.org It allows for the independent manipulation of different functional groups within a molecule, which is crucial for the controlled and efficient construction of intricate chemical architectures. fiveable.me
A classic example is in peptide synthesis, where different protecting groups are used for the α-amino group and the side chains of the amino acids. fiveable.mewikipedia.org For instance, the Boc group (acid-labile) can be used in conjunction with a base-labile group like Fmoc (9-fluorenylmethoxycarbonyl) or a group removable by hydrogenolysis like Cbz (benzyloxycarbonyl). total-synthesis.comfiveable.me This orthogonality ensures that the deprotection of one group proceeds without affecting the others, enabling the stepwise and ordered assembly of the peptide chain. fiveable.me
Structural Context of Boc-Pro-NH-CH(CH3)2 as a Chiral Amide and Proline Derivative
This compound is a molecule that embodies the principles discussed above. It is a derivative of the amino acid L-proline, where the amino group is protected by a Boc group, and the carboxylic acid is converted into an N-isopropylamide. The core structure consists of three key components:
The Boc Protecting Group: This group shields the nitrogen of the proline ring, preventing it from participating in unwanted reactions during synthesis. vulcanchem.com
The Proline Moiety: The rigid pyrrolidine ring of proline imposes significant conformational constraints on the molecule. vulcanchem.com
The Isopropylamide Group: The -NH-CH(CH3)2 moiety is formed by the amide coupling of the proline's carboxyl group with isopropylamine (B41738).
The synthesis of this compound typically involves the Boc protection of L-proline, followed by the coupling of the resulting Boc-L-proline with isopropylamine using a coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). vulcanchem.com As a chiral amide derived from a natural amino acid, this compound serves as a valuable building block in various synthetic applications.
Overview of Research Domains Relevant to this compound and Related Proline Amides
Proline amides, including this compound, are significant in several areas of chemical research:
Asymmetric Catalysis: Chiral proline amides have been successfully used as ligands in metal-catalyzed asymmetric reactions and as organocatalysts themselves. cdnsciencepub.comcapes.gov.br They can create a specific chiral environment around a catalytic center, leading to high enantioselectivity in the formation of products. cdnsciencepub.com For instance, proline amide-thiourea bifunctional catalysts have shown high efficiency in direct asymmetric aldol (B89426) reactions. cdnsciencepub.comresearchgate.net
Peptide and Peptidomimetic Synthesis: Boc-protected proline derivatives are fundamental building blocks in the synthesis of peptides and peptidomimetics. nih.govspringernature.com The amide modification can influence the solubility, conformational properties, and biological activity of the resulting peptide.
Medicinal Chemistry: The structural features of proline and its derivatives are often incorporated into the design of therapeutic agents. researcher.life For example, this compound has been utilized as a component in the development of melanocortin receptor agonists. vulcanchem.com
Conformational Analysis: The rigid structure of proline amides makes them excellent models for studying the conformational preferences of peptide backbones and the influence of different substituents on molecular shape.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(propan-2-ylcarbamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-9(2)14-11(16)10-7-6-8-15(10)12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,16)/t10-/m0/s1 |
InChI Key |
PXGFMEHTVFPGHK-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)NC(=O)C1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Boc Pro Nh Ch Ch3 2 and Analogous Proline Amides
Initial Protection of Proline: Synthesis of Nα-Boc-L-Proline (Boc-Pro-OH)
The first critical step in the synthesis is the protection of the secondary amine of the L-proline ring to prevent its participation in the subsequent amide bond formation. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions.
The most common and efficient method for introducing the Boc group onto the proline nitrogen is through reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)2O). google.comrsc.org In this reaction, the proline acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)2O. This process requires a base to deprotonate the proline's carboxylic acid and to neutralize the acidic byproducts formed during the reaction. orgsyn.org The reaction results in the formation of N-Boc-L-proline (Boc-Pro-OH), a stable, crystalline solid that can be easily purified. rsc.orgorgsyn.org The use of (Boc)2O is favored because it is a relatively safe and commercially available reagent, and the byproducts of the reaction (tert-butanol and carbon dioxide) are volatile and easily removed. google.com
The efficiency and yield of the Boc-protection step are highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. Various protocols have been developed to optimize the synthesis of Boc-Pro-OH. Common bases include organic amines like triethylamine (B128534) (TEA) or strong guanidine (B92328) bases such as 1,1,3,3-tetramethylguanidine. orgsyn.orgorgsyn.org Inorganic bases like sodium hydroxide (B78521) or sodium carbonate in aqueous solutions are also effectively used. google.com
The choice of solvent is also crucial. While some procedures utilize aprotic organic solvents like dichloromethane (B109758) (CH2Cl2) or dimethyl sulfoxide (B87167) (DMSO), others employ aqueous or mixed-aqueous systems. rsc.orgorgsyn.orgorgsyn.org The reaction is typically performed at temperatures ranging from 0 °C to room temperature to control the reaction rate and minimize potential side reactions. orgsyn.org Optimization of these conditions has led to methods that consistently produce Boc-L-proline in high yields, often exceeding 90%. google.comorgsyn.org
| Base | Solvent | Temperature | Reported Yield | Reference |
|---|---|---|---|---|
| Triethylamine | Dichloromethane (CH2Cl2) | 0 °C to Room Temperature | Not specified, product used in next step | rsc.org |
| 1,1,3,3-Tetramethylguanidine | Dimethyl Sulfoxide (DMSO) | Room Temperature (exothermic to 50-52°C) | 83-90% | orgsyn.org |
| Sodium Hydroxide / Sodium Carbonate | Aqueous Solution | Not specified | >90% | google.com |
| Triethylamine | Dichloromethane (CH2Cl2) / Methanol (MeOH) | 0 °C to Room Temperature | Not specified, intermediate generated in situ | orgsyn.org |
Formation of the N-Alkyl Amide Bond: Synthesis of Boc-Pro-NH-CH(CH3)2
Once Nα-Boc-L-proline is synthesized and purified, the next stage is the formation of the amide bond between its free carboxyl group and the primary amine of isopropylamine (B41738). This is a condensation reaction that requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.
Carbodiimides are a class of highly effective coupling reagents for amide bond formation. thermofisher.com The most common examples are N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents are considered "zero-length" crosslinkers because no part of their structure is incorporated into the final amide product. thermofisher.com
The reaction mechanism involves the activation of the carboxylic acid of Boc-Pro-OH by the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of isopropylamine. The attack results in the formation of the desired amide bond in this compound and a urea (B33335) byproduct (dicyclohexylurea for DCC or a water-soluble urea derivative for EDC). While DCC is effective, the dicyclohexylurea byproduct is poorly soluble in many organic solvents and requires removal by filtration. nih.gov EDC is often preferred in laboratory settings because its corresponding urea byproduct is water-soluble, simplifying the purification process. thermofisher.com
To improve the efficiency of carbodiimide-mediated coupling and suppress potential side reactions, activating agents or additives are frequently included in the reaction mixture. 1-Hydroxybenzotriazole (B26582) (HOBt) is the most widely used additive for this purpose. nih.govcommonorganicchemistry.com
When HOBt is present, the O-acylisourea intermediate formed by the reaction of Boc-Pro-OH and the carbodiimide rapidly reacts with HOBt to form a benzotriazolyl active ester. nih.gov This active ester is more stable than the O-acylisourea intermediate but still highly reactive towards amines. The use of HOBt offers several advantages:
Increased Yields: It enhances the rate of the desired amidation reaction. nih.gov
Suppression of Racemization: For chiral carboxylic acids, it helps to minimize the loss of stereochemical integrity at the α-carbon. nih.gov
Reduced Side Reactions: It prevents the O-acylisourea intermediate from rearranging into an unreactive N-acylurea byproduct.
However, it is noteworthy that under specific conditions, such as the coupling with proline phenacyl esters, HOBt has been observed to paradoxically act as a catalyst for racemization. nih.gov
| Coupling Reagent(s) | Mechanism/Role | Key Advantages | Potential Issues | Reference |
|---|---|---|---|---|
| EDC or DCC | Forms reactive O-acylisourea intermediate. | Effective for activating carboxyl groups. | Risk of racemization and N-acylurea formation. DCC byproduct has low solubility. | thermofisher.comnih.gov |
| EDC/HOBt or DCC/HOBt | Forms a more stable HOBt-active ester. | Improves yields, suppresses racemization and side reactions. | Can catalyze racemization in specific proline ester systems. | nih.govnih.govnih.gov |
The synthesis of proline amides like this compound is typically carried out using solution-phase protocols. These methods offer flexibility in terms of scale and purification techniques. ekb.eg A standard approach involves the stepwise synthesis, where the Boc-Pro-OH intermediate is first synthesized, isolated, and purified before being used in the subsequent coupling reaction. orgsyn.org
Alternatively, one-pot procedures have been developed to improve efficiency. In such a protocol, Boc-Pro-OH can be generated in situ from L-proline and (Boc)2O and then, without purification, directly treated with the coupling reagents and the amine. orgsyn.org This approach reduces the number of workup and purification steps, saving time and materials, although it may require more careful control of reaction conditions to ensure high purity of the final product. The choice between a stepwise and a one-pot synthesis often depends on the desired scale, purity requirements, and the specific reactivity of the substrates involved.
Applicability of Solid-Phase Peptide Synthesis (SPPS) for Proline Amide Preparation
Solid-Phase Peptide Synthesis (SPPS) offers a streamlined and efficient approach for the preparation of proline amides, including those with a C-terminal proline residue. The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. luxembourg-bio.com This methodology allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps. luxembourg-bio.com
For the synthesis of C-terminal peptide amides, specialized resins and linkers are employed. A common strategy involves the use of a rink amide linker on a polystyrene-based resin. This linker is designed to release the peptide as a C-terminal amide upon cleavage with trifluoroacetic acid (TFA). nih.gov An alternative approach utilizes photolabile anchoring linkages, such as an α-methylphenacylamido group, which allows for the release of the peptide amide under mild photolytic conditions, avoiding harsh acid treatment. ias.ac.in
A particular challenge in the synthesis of peptides with C-terminal proline is the propensity for diketopiperazine formation, a side reaction that can lead to premature cleavage of the dipeptide from the resin. To mitigate this, sterically hindered resins like the 2-chlorotrityl chloride resin are often recommended. google.com The bulky nature of this resin inhibits the formation of the cyclic diketopiperazine intermediate.
Table 1: Comparison of Resins for Solid-Phase Synthesis of C-Terminal Proline Amides
| Resin Type | Linker Type | Cleavage Condition | Key Advantage | Reference |
| Rink Amide Resin | Amide-forming | Trifluoroacetic Acid (TFA) | Commonly used for peptide amides. nih.gov | nih.gov |
| Photolabile Resin | α-methylphenacylamido | Photolysis (e.g., 350 nm) | Mild cleavage conditions. ias.ac.in | ias.ac.in |
| 2-Chlorotrityl Chloride Resin | Acid-labile | Dilute acid (e.g., TFA) | Minimizes diketopiperazine formation. google.com | google.com |
Advanced Derivatization and Structural Modifications of Proline Scaffolds
Beyond direct synthesis, the proline scaffold can be extensively modified to introduce diverse functionalities and structural features. These advanced derivatization techniques provide access to a wide array of proline amide analogs with tailored properties.
Stereospecific Functionalization via Proline Editing Approaches
A powerful strategy for the stereospecific modification of proline residues within a peptide sequence is known as "proline editing". nih.gov This technique involves the incorporation of 4-hydroxyproline (B1632879) (Hyp) into a peptide during standard SPPS. nih.gov The hydroxyl group of the resin-bound Hyp can then be selectively functionalized through a variety of chemical transformations, including Mitsunobu reactions, oxidation, reduction, and nucleophilic substitutions. nih.gov This allows for the introduction of a wide range of substituents at the 4-position of the proline ring with precise stereochemical control. nih.gov The peptide backbone effectively serves as a protecting group for the proline's amino and carboxyl termini during these modifications. nih.gov
This on-resin modification strategy is highly versatile, enabling the synthesis of libraries of proline-containing peptides with diverse functionalities from a single precursor peptide. nih.gov For example, a peptide containing a 4-hydroxyproline residue can be converted to derivatives with fluoro, amino, or various other functional groups, each with a defined stereochemistry. nih.gov
Conversion of Proline Derivatives to β-Amino Acid Analogues (e.g., Arndt–Eistert Method)
The Arndt-Eistert reaction is a classic homologation method that can be employed to convert α-amino acids, such as proline, into their corresponding β-amino acid analogues. wikipedia.orgorganic-chemistry.org This transformation extends the carbon backbone by one methylene (B1212753) unit, leading to the formation of β-homoproline derivatives. chemimpex.comchemimpex.comnih.gov Peptides incorporating β-amino acids often exhibit enhanced metabolic stability and unique conformational properties. organic-chemistry.org
The Arndt-Eistert synthesis typically involves the following sequence of reactions:
Activation of the carboxylic acid of an N-protected proline (e.g., Boc-Pro-OH) to an acid chloride. wikipedia.org
Reaction of the acid chloride with diazomethane (B1218177) to form an α-diazoketone. wikipedia.org
Wolff rearrangement of the α-diazoketone, catalyzed by a metal such as silver(I) oxide, to generate a ketene (B1206846) intermediate. libretexts.org
Trapping of the ketene with a nucleophile. If water is used, a β-amino acid is formed. If an amine (e.g., isopropylamine) is used, a β-amino peptide amide can be synthesized. organic-chemistry.org
The stereochemistry at the α-carbon of the original amino acid is generally retained during the Wolff rearrangement. libretexts.org
Table 2: Key Steps in the Arndt-Eistert Homologation of Boc-Proline
| Step | Reactants | Intermediate/Product | Purpose | Reference |
| 1 | Boc-Pro-OH, Thionyl chloride | Boc-Pro-Cl | Activation of the carboxylic acid. | wikipedia.orglibretexts.org |
| 2 | Boc-Pro-Cl, Diazomethane | Boc-Pro-CHN2 | Formation of the α-diazoketone. | wikipedia.orglibretexts.org |
| 3 | Boc-Pro-CHN2, Ag2O | Ketene intermediate | Wolff rearrangement. | libretexts.org |
| 4 | Ketene, Isopropylamine | Boc-β-homoprolyl-isopropylamide | Formation of the β-amino amide. | organic-chemistry.org |
Synthesis of Related N-Substituted Prolinamides
The nitrogen atom of the proline ring in prolinamides can be functionalized to introduce a variety of substituents, leading to N-substituted prolinamides with altered steric and electronic properties.
N-Alkylation: The direct N-alkylation of prolinamides can be achieved using alcohols as alkylating agents in the presence of a ruthenium catalyst. nih.gov This "borrowing hydrogen" methodology provides an atom-economical and environmentally benign route to N-alkylated products. nih.gov However, racemization can be a concern under these conditions. nih.gov Another approach involves the N-alkylation of amides using alkyl halides, which often requires a strong base to deprotonate the amide nitrogen, making it more nucleophilic. monash.edu
N-Arylation: The N-arylation of amino acid esters and amides can be accomplished using palladium-catalyzed cross-coupling reactions with aryl triflates. acs.org While this method is general for many amino acid derivatives, the N-arylation of proline can be challenging and may require specific catalyst systems to achieve good yields. acs.org Alternative transition-metal-free methods for N-arylation of secondary amines have also been developed, utilizing aryne intermediates generated from o-diiodoarenes and sodium hydride. rsc.org Copper-catalyzed N-arylation of amines and amides with arylboroxines offers another viable route. researchgate.net
Novel Synthetic Routes and Reagents for Boc-Protected Amides
The formation of the amide bond and the introduction of the Boc protecting group are fundamental steps in the synthesis of this compound. Recent advances in organic synthesis have provided new reagents and methodologies that can enhance the efficiency and sustainability of these processes.
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. It is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. rsc.org Innovations in this area include the development of novel Boc-donating reagents and the use of greener reaction conditions. For instance, methods for the N-tert-butoxycarbonylation of amines have been developed using water-mediated, catalyst-free conditions, offering a more environmentally friendly alternative. google.com
For the amide bond formation, while traditional coupling reagents like carbodiimides are widely used, there is a continuous effort to develop more efficient and atom-economical methods. researchgate.net These include the development of novel activating agents and catalytic methods that avoid the use of stoichiometric coupling reagents. bohrium.comresearchgate.net Visible-light-mediated photoredox catalysis has also emerged as a powerful tool for amide synthesis, enabling the formation of amide bonds under mild conditions through radical-based pathways. nih.gov
Applications of Boc Pro Nh Ch Ch3 2 and Proline Amides in Advanced Chemical Synthesis
Chiral Building Blocks in Organic Synthesis
The inherent chirality and conformational rigidity of the proline ring make it an excellent starting point for the synthesis of enantiomerically pure compounds. pnas.org By modifying the proline core, chemists can access a diverse range of chiral synthons for various applications.
Proline derivatives serve as foundational units in the synthesis of intricate molecular structures, particularly those with multiple stereocenters. unibo.itlibretexts.org Their rigid five-membered ring provides a reliable scaffold upon which to build, allowing for the predictable transfer of stereochemical information. For instance, functionalization at the C-2 and C-3 positions of the pyrrolidine (B122466) ring can be achieved with high stereocontrol, leading to the formation of complex, enantiopure cis-2,3-disubstituted pyrrolidines. acs.org This method is crucial for synthesizing novel pyrrolidine derivatives that are prevalent in biologically active alkaloids and active pharmaceutical ingredients. acs.org
The development of synthetic routes to novel pyrrolidine derivatives is a significant area of research, as these compounds are key components in many important drugs and serve as privileged catalysts in their own right. acs.orgcsic.es The ability to use both L- and D-proline as starting materials further expands the accessible chemical space, allowing for the generation of stereochemically diverse sets of molecules. pnas.org This versatility makes proline-based building blocks essential for creating complex polycyclic structures and functionalized α-amino acids with high stereochemical control. longdom.orglibretexts.org
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in pharmaceutical development. frontiersin.orgrsc.org This approach utilizes small molecules, or "fragments" (typically <300 Da), as starting points for building more potent and selective drug candidates. frontiersin.org Proline derivatives, including Boc-Pro-NH-CH(CH3)2, are well-suited for creating fragment libraries due to their three-dimensional (3D) character and the availability of synthetic handles for further modification. acs.orgfrontiersin.org
A significant challenge in FBDD is the synthesis of novel, 3D fragment collections that can be readily elaborated. frontiersin.orgchemrxiv.orgwhiterose.ac.uk Diversity-Oriented Synthesis (DOS) combined with proline-based building blocks addresses this challenge by enabling the creation of libraries of spirocyclic and fused bicyclic compounds. frontiersin.org These complex, enantiopure pyrrolidines can be designed to have physicochemical properties appropriate for use as fragments in drug discovery. acs.org The use of proline building blocks is advantageous because a wealth of established chemistry allows for the rapid generation of substituted pyrrolidines once an initial fragment "hit" is identified. pnas.org
Catalytic Roles in Asymmetric Transformations
Beyond their role as structural components, proline amides are highly effective catalysts in asymmetric synthesis. mdpi.com Their ability to control the formation of specific stereoisomers has made them central to the field of organocatalysis and as ligands in transition metal catalysis.
Organocatalysis, which uses small, metal-free organic molecules to accelerate chemical reactions, has become a cornerstone of green and sustainable chemistry. longdom.org Proline and its derivatives are among the most successful organocatalysts, capable of mimicking the function of natural enzymes like aldolases. unibo.itresearchgate.net Prolinamides, which retain the secondary amine of proline for enamine formation and possess an amide group for hydrogen bonding, are particularly effective. unibo.itmdpi.com
These catalysts have been successfully applied in a variety of fundamental carbon-carbon bond-forming reactions, including:
Aldol (B89426) Reactions : Prolinamides efficiently catalyze the direct asymmetric aldol reaction between ketones and aldehydes, producing chiral β-hydroxy ketones with high yields and stereoselectivities. pnas.orgnih.govwpmucdn.compnas.orgnih.gov
Michael Additions : The conjugate addition of ketones or aldehydes to nitroolefins is effectively promoted by prolinamide catalysts, yielding γ-nitro carbonyl compounds with excellent control over the newly formed stereocenters. researchgate.netorganic-chemistry.org
Mannich Reactions : Prolinamides also catalyze the asymmetric Mannich reaction, a three-component reaction between an aldehyde, an amine, and a ketone, to produce chiral β-amino carbonyl compounds. libretexts.orgorganic-chemistry.orgreading.ac.uk
The development of novel prolinamide catalysts, such as those incorporating tetrazole or acylsulfonamide moieties, has led to improved performance, allowing for lower catalyst loadings and broader solvent compatibility compared to proline itself. organic-chemistry.orgreading.ac.uk
The chiral environment provided by proline amides can be harnessed in transition metal catalysis to achieve high levels of enantioselectivity. mdpi.com In this approach, the prolinamide acts as a chiral ligand, binding to a metal center (e.g., palladium, iridium, titanium, or copper) to form a chiral catalyst complex. acs.orgacs.orggoogle.comdiva-portal.org This strategy combines the reactivity of the transition metal with the stereocontrolling ability of the ligand.
Notable applications include:
Palladium-Catalyzed C-H Functionalization : Chiral proline-derived amides have been used as directing groups in palladium-catalyzed reactions to functionalize otherwise unactivated C(sp³)–H bonds, enabling the stereospecific installation of aryl groups. acs.org
Titanium-Catalyzed Cyanation : Peptide-based ligands, which can include proline residues, form complexes with titanium that catalyze the enantioselective addition of cyanide to imines, producing valuable α-amino acid precursors. acs.org
Iridium-Catalyzed Hydrogenation : Chiral N,P-ligands, which can be derived from the chiral pool including proline, have been used with iridium to catalyze the asymmetric hydrogenation of alkenes, providing access to a wide range of chiral building blocks. diva-portal.org
The design of these ligands is critical, as even small modifications can significantly impact the catalyst's activity and selectivity. acs.org The modular nature of proline amides allows for systematic tuning of their structure to optimize performance for specific transformations. mdpi.com
The stereochemical outcome of a reaction catalyzed by a prolinamide is highly dependent on the catalyst's structure. organic-chemistry.orgmdpi.comrsc.orgscispace.com The catalyst guides the reactants into a specific orientation within a diastereomeric transition state, lowering the activation energy for the formation of one stereoisomer over others. pnas.orgmsu.edu
Several structural features of prolinamide catalysts are key to controlling enantio- and diastereoselectivity:
Hydrogen Bonding : The amide N-H group, and potentially other hydrogen bond donors on the catalyst, can interact with the electrophilic substrate (e.g., an aldehyde). pnas.orgnih.gov This interaction helps to lock the substrate's conformation in the transition state. Quantum mechanics calculations have confirmed that hydrogen bonds between the catalyst's amide N-H and a terminal hydroxyl group with the aldehyde substrate reduce the activation energy and lead to high enantioselectivity. pnas.orgnih.gov Increasing the acidity of the amide N-H often enhances enantioselectivity. pnas.org
Steric Hindrance : Bulky groups on the amide portion of the catalyst can create a well-defined chiral pocket around the active site, sterically blocking one face of the enamine intermediate from attack and thus directing the electrophile to the other face. msu.edu
Bifunctional Catalysis : Many advanced prolinamide catalysts are bifunctional, meaning they have multiple points of interaction. For example, a catalyst might have the proline secondary amine to form the enamine, an amide N-H to activate the electrophile via hydrogen bonding, and another functional group to further organize the transition state assembly. mdpi.com
The effectiveness of these catalysts is demonstrated by the high levels of stereoselectivity achieved in various reactions. For example, certain prolinamides with adamantane (B196018) or terminal hydroxyl groups have achieved excellent yields (up to 98%), diastereoselectivities (>99:1), and enantioselectivities (>99% ee) in aldol reactions. nih.govsemanticscholar.orgrsc.org
Table 1: Performance of Prolinamide Catalysts in Asymmetric Aldol Reactions This table presents selected data from cited research to illustrate catalyst performance under optimized conditions.
| Catalyst Type | Ketone | Aldehyde | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
|---|---|---|---|---|---|---|---|---|
| L-Prolinamide with terminal -OH | Acetone | 4-Nitrobenzaldehyde | Neat | -25 | - | - | 93 | nih.gov |
| L-Prolinamide with Adamantane | Cyclohexanone | 4-Nitrobenzaldehyde | Brine | 0 | 98 | >99:1 | >99 | nih.govrsc.org |
| Carbohydrate-derived Prolinamide | Cyclohexanone | 4-Nitrobenzaldehyde | H₂O | 0 | 95 | 98:2 | 92 | wpmucdn.com |
| Phthalimido-prolinamide | Cyclohexanone | 4-Nitrobenzaldehyde | Neat | RT | 95 | 98:2 | 96 | mdpi.com |
Integration into Peptide Chemistry and Design
The incorporation of proline and its C-terminal amide derivatives is a cornerstone of modern peptide chemistry. The rigid pyrrolidine ring restricts the available conformational space of the peptide backbone, while the tertiary amide bond it forms influences local structure in predictable ways. sigmaaldrich.commsu.edu These characteristics are strategically exploited in the synthesis of complex peptides, bioconjugates, and structurally defined mimetics.
Synthesis of Defined Peptides and Polypeptides Incorporating Proline Amide Units
The synthesis of peptides featuring a C-terminal proline amide, such as one derived from this compound, is achieved through established and innovative chemical strategies. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of proline during synthesis, preventing unwanted side reactions. researchgate.net It is stable under many coupling conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA). researchgate.net
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling these peptides. frontiersin.org In a typical Boc-chemistry approach, the synthesis begins with an amino acid C-terminally anchored to a solid support resin. nih.gov For a peptide ending in a proline amide, a specialized resin like Rink Amide resin can be used, which upon cleavage yields the C-terminal amide directly. frontiersin.org The synthesis proceeds by the sequential deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid in the sequence until the desired peptide is fully assembled. researchgate.netfrontiersin.org
Alternatively, enzymatic methods offer a complementary approach. Carboxypeptidase Y, for instance, can catalyze the formation of a C-terminal proline amide by reacting a peptide substrate that has a specific C-terminal sequence (like prolyl-leucine or prolyl-valine) with an ammonia (B1221849) source. sigmaaldrich.commdpi.com This method can be advantageous as it proceeds in an aqueous solution and can be highly specific. mdpi.com
Challenges can arise during synthesis, particularly when coupling an amino acid to a proline residue or when proline is at the C-terminus of a fragment. frontiersin.orgudel.edu The secondary amine of proline can be less reactive, and its presence can promote the formation of an unwanted cyclic side-product known as a diketopiperazine, especially with certain resins. udel.edu To mitigate these issues, optimized coupling reagents and strategies, such as the use of pre-formed dipeptide units, are employed. udel.edu
Table 1: Methodologies for Synthesizing Peptides with Proline Amide Units
| Synthesis Method | Description | Key Features & Reagents | Citations |
|---|---|---|---|
| Boc-SPPS | Stepwise addition of Boc-protected amino acids on a solid support. The C-terminal amide is typically generated by cleaving the peptide from a specialized amide-generating resin. | Boc-Pro-OH, Rink Amide Resin, Trifluoroacetic Acid (TFA) for deprotection, Coupling agents (e.g., HBTU). | researchgate.netfrontiersin.org |
| Fmoc-SPPS | An alternative solid-phase strategy using the Fmoc protecting group, which is removed by a base (e.g., piperidine). | Fmoc-Pro-OH, Rink Amide Resin, Piperidine. | msu.edu |
| Enzymatic Synthesis | Use of enzymes to catalyze the amidation of a C-terminal proline. | Carboxypeptidase Y, Peptide substrate (e.g., Peptidyl-Pro-Leu), Ammonia source. | sigmaaldrich.commdpi.com |
| Solution Phase Synthesis | Peptide fragments are synthesized in solution and then coupled together. Requires protection of both N- and C-termini during fragment coupling. | Boc-Pro-OH, coupling agents (e.g., DCC, HOBt), purification after each step. | nih.govpnas.org |
Strategic Use in Native Chemical Ligation (NCL) and Related Bioconjugation Approaches
Native Chemical Ligation (NCL) is a powerful technique for constructing large proteins by joining two unprotected peptide fragments. nih.gov The classic NCL reaction involves a peptide with a C-terminal thioester reacting with another peptide that has an N-terminal cysteine residue. nih.gov However, the use of proline at the ligation junction presents a significant challenge. Peptide fragments with a C-terminal proline thioester are notoriously unreactive in NCL. sigmaaldrich.comnih.govmdpi.comiris-biotech.de This poor reactivity is attributed to a stabilizing electronic interaction (n→π*) from the proline's amide carbonyl to the thioester carbonyl, which reduces the thioester's electrophilicity and hinders the initial, rate-determining trans-thioesterification step. researchgate.netudel.edu
To circumvent this limitation, advanced ligation strategies have been developed that place a modified proline residue at the N-terminus of the C-terminal peptide fragment. mdpi.comiris-biotech.de These approaches utilize proline analogs containing a nucleophilic handle, such as a thiol or selenol group, which can participate in the ligation reaction.
Key strategies include:
Thioproline Ligation: Peptides are synthesized with an N-terminal γ-thioproline derivative. mdpi.comiris-biotech.de This thioproline can react with a C-terminal peptide thioester in an NCL-like manner. Following the ligation, the thiol group is removed in a subsequent desulfurization step to yield a native proline residue at the ligation site. mdpi.comiris-biotech.de
Selenoproline Ligation: To enhance the rate of the key acyl transfer step, N-terminal selenoproline derivatives are used. researchgate.netmdpi.com Selenium's greater reactivity compared to sulfur accelerates the ligation process. tdx.cat Recent methods allow for the efficient on-resin synthesis of peptides with N-terminal 4R-mercaptoproline or 4R-selenoproline, starting from inexpensive Boc-4R-hydroxyproline. msu.edutdx.cat This "proline editing" approach makes these powerful ligation tools more accessible. msu.edupnas.org
Beyond NCL, the unique secondary amine of an N-terminal proline residue makes it a specific target for bioconjugation reactions. frontiersin.org While most amino acids have a primary N-terminal amine, proline's distinct structure allows for selective modification. frontiersin.org Enzymatic methods, for example, use tyrosinase to oxidize phenol (B47542) derivatives into reactive quinones that specifically couple to N-terminal proline residues under mild, aqueous conditions. nih.gov This enables the site-specific attachment of labels, drugs, or other molecular probes to proteins. nih.govelectrochem.org
Table 2: Comparison of Proline Ligation and Bioconjugation Strategies
| Strategy | Mechanism | Advantage | Limitation | Citations |
|---|---|---|---|---|
| C-terminal Proline NCL | Reaction of a Peptidyl-Pro-thioester with an N-terminal Cys peptide. | Direct formation of Xaa-Pro bond. | Extremely slow to non-reactive due to low electrophilicity of the thioester. | sigmaaldrich.comresearchgate.netnih.govmdpi.com |
| N-terminal Thio/Selenoproline NCL | Ligation at an N-terminal mercapto- or selenoproline, followed by desulfurization or deselenization. | Overcomes the reactivity issue of C-terminal Pro thioesters. | Requires synthesis of modified proline analogs and an additional dechalcogenation step. | mdpi.comiris-biotech.detdx.cat |
| Enzymatic Proline Bioconjugation | Tyrosinase-catalyzed oxidation of a phenol, which then selectively reacts with an N-terminal proline. | Highly site-specific for N-terminal proline; occurs under mild, biocompatible conditions. | Requires an accessible N-terminal proline and specific enzyme/substrate pairs. | nih.govelectrochem.org |
Design and Synthesis of Structurally Constrained Peptide Mimetics for Conformational Control
The inherent rigidity of the proline ring is a powerful tool for designing peptide mimetics with controlled three-dimensional structures. msu.edunih.gov Proline's structure fixes the backbone dihedral angle φ to a narrow range (around -65°) and disrupts common secondary structures like α-helices and β-sheets, making it a potent "turn-inducer". nih.govnih.gov Chemists exploit these features to create peptidomimetics that are locked into a specific, biologically active conformation.
A critical element of proline's conformational influence is the cis-trans isomerization of the peptide bond preceding it. sigmaaldrich.comsigmaaldrich.com Unlike other peptide bonds, which strongly favor the trans isomer, the Xaa-Pro bond has a relatively low energy barrier between the cis and trans states, and both conformers can be significantly populated in solution. sigmaaldrich.comsigmaaldrich.com This equilibrium is central to protein folding and function. nih.gov By designing proline-based mimetics, scientists can stabilize one isomer over the other to enhance a peptide's activity or stability. worldscientific.com
The synthesis of structurally constrained peptide mimetics often involves the use of proline surrogates, which are non-natural proline analogs designed to exert even more precise conformational control. sigmaaldrich.comelectrochem.org These modifications can bias the ring pucker (endo vs. exo) and, consequently, the cis/trans isomer ratio of the amide bond. nih.gov
Table 3: Proline Analogs for Conformational Control in Peptide Mimetics
| Proline Analog | Structural Modification | Conformational Effect | Application | Citations |
|---|---|---|---|---|
| 3-Substituted Prolines | Alkyl or other groups at the C3 position of the pyrrolidine ring. | The stereochemistry of the substituent restricts the ψ angle and can favor a specific ring pucker. | Fine-tuning local peptide conformation. | mdpi.com |
| 5,5-Dimethylproline | Two methyl groups at the C5 position. | Steric hindrance locks the preceding amide bond into the cis conformation. | Stabilizing cis-proline dependent structures; structure-activity studies. | iris-biotech.de |
| 2,4-Methanoproline | A methylene (B1212753) bridge between C2 and C4, creating a bicyclic system. | The rigid bicyclic structure strongly favors the trans amide conformation. | Mimicking trans-proline conformations; enhancing structural rigidity. | iris-biotech.de |
| Proline N-oxide | The pyrrolidine nitrogen is oxidized to an N-oxide. | The N-oxide acts as a hydrogen bond acceptor, inducing novel γ- and β-turn structures ("NO-turns"). | Creating new types of turn mimetics. | rsc.org |
| Trifluoromethylated Proline | A CF3 group is added to the ring. | The strong stereoelectronic effects of the CF3 group can increase the rotational energy barrier of the amide bond, enhancing β-turn induction. | Designing highly stable β-hairpin peptidomimetics. | researchgate.netnih.gov |
By incorporating these and other constrained proline amides into a peptide sequence, researchers can craft molecules with predefined shapes. This conformational control is crucial for designing potent and selective agonists or antagonists for receptors, enzyme inhibitors with improved binding affinity, and peptide-based drugs with greater resistance to enzymatic degradation. nih.govworldscientific.com
Conformational Analysis and Stereochemical Investigations of Boc Pro Nh Ch Ch3 2
Intrinsic Conformational Preferences of Boc-Proline Amides
The five-membered pyrrolidine (B122466) ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-exo and Cγ-endo. nih.govnih.govresearchgate.net In the Cγ-exo ("up") pucker, the Cγ atom is displaced on the opposite side of the ring from the carbonyl group, while in the Cγ-endo ("down") pucker, it is on the same side. nih.gov These two conformations are in rapid equilibrium, with an energy barrier of 2–5 kcal/mol. nih.gov
The Cγ-exo pucker is known to stabilize the trans conformation of the preceding amide bond, whereas the Cγ-endo pucker is strongly associated with the cis amide bond conformation. nih.gov This interplay between ring pucker and amide bond isomerism is a critical determinant of the local and global structure of proline-containing peptides.
The amide bond preceding the proline residue (the X-Pro bond) can exist in either a trans or cis conformation, defined by the omega (ω) dihedral angle, which is approximately 180° for trans and 0° for cis. acs.orglibretexts.org Unlike most other amino acid residues where the trans conformation is overwhelmingly favored due to steric hindrance, the energy difference between the cis and trans isomers of a prolyl amide bond is smaller, leading to a significant population of the cis isomer (around 5-6% in proteins). unina.itraineslab.com The activation barrier for cis-trans isomerization is substantial, approximately 20 kcal/mol, making the process slow on the NMR timescale. nih.govbeilstein-journals.org
The preference for trans or cis is influenced by both steric and electronic effects. nih.govnih.gov Increasing steric bulk on the residue preceding proline generally favors the trans isomer. raineslab.comnih.gov Electronic effects, such as the n→π* interaction between the oxygen of one peptide bond and the carbonyl carbon of the next, can also contribute to the stability of the trans conformation. nih.govnih.gov
| Factor | Influence on Conformation | Reference |
|---|---|---|
| Steric Hindrance (preceding residue) | Increased bulk favors the trans isomer. | raineslab.comnih.gov |
| Pyrrolidine Ring Pucker | Cγ-exo pucker stabilizes trans; Cγ-endo pucker favors cis. | nih.gov |
| Electronic Effects (n→π* interaction) | Can stabilize the trans conformation. | nih.govnih.gov |
| Solvent Polarity | Can influence the trans/cis ratio. | beilstein-journals.org |
The isopropyl amide group, -NH-CH(CH3)2, attached to the proline carboxyl group introduces specific steric and electronic effects that influence the local conformation of Boc-Pro-NH-CH(CH3)2. The bulky isopropyl group can sterically interact with other parts of the molecule, influencing the rotational freedom around the C-terminal amide bond and potentially affecting the equilibrium of the pyrrolidine ring pucker and the cis/trans isomerism of the Boc-Pro amide bond. vulcanchem.com
The electronic properties of the amide moiety also play a role. The amide group can participate in hydrogen bonding, which can stabilize certain conformations. While the this compound molecule itself does not have an internal hydrogen bond donor to form a classic γ-turn, intermolecular hydrogen bonding in the solid state or in solution can influence conformational preferences. acs.org Furthermore, the electronic nature of the amide can modulate the n→π* interaction between the Boc-carbonyl oxygen and the proline carbonyl carbon, which in turn affects the trans/cis equilibrium of the urethane (B1682113) bond. choudharylab.com
Experimental Spectroscopic Methodologies for Conformational Elucidation
A combination of spectroscopic techniques is essential for a comprehensive understanding of the conformational properties of this compound in both solution and solid states.
NMR spectroscopy is a powerful tool for studying the solution-state conformation and dynamics of molecules like this compound. mdpi.comoup.comias.ac.in The presence of both cis and trans isomers of the Boc-Pro amide bond leads to the observation of two distinct sets of resonances in the ¹H and ¹³C NMR spectra, allowing for the quantification of their relative populations. beilstein-journals.orgresearchgate.net
1D and 2D Techniques:
¹H and ¹³C NMR: Provide fundamental information about the chemical environment of each nucleus. The presence of distinct signals for cis and trans rotamers is a hallmark of N-acylproline derivatives. beilstein-journals.orgchemicalbook.com
COSY (Correlation Spectroscopy): Helps in identifying spin-coupled protons, which is crucial for assigning the complex spin systems within the pyrrolidine ring and the isopropyl group. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are used to detect through-space proximity of protons. NOE or ROE cross-peaks between specific protons provide direct evidence for their spatial closeness, which is invaluable for determining the three-dimensional structure and distinguishing between cis and trans isomers. mdpi.comresearchgate.net
EXSY (Exchange Spectroscopy): This 2D NMR experiment is particularly useful for studying dynamic processes like the cis-trans isomerization of the amide bond. Cross-peaks in an EXSY spectrum indicate chemical exchange between the two isomers, and the rate of this exchange can be determined. beilstein-journals.orgresearchgate.net
| NMR Technique | Information Obtained | Reference |
|---|---|---|
| ¹H and ¹³C NMR | Quantification of cis/trans rotamer populations. | beilstein-journals.orgresearchgate.net |
| NOESY/ROESY | Determination of through-space proton proximities and 3D structure. | mdpi.comresearchgate.net |
| EXSY | Analysis of the kinetics of cis-trans isomerization. | beilstein-journals.orgresearchgate.net |
| ¹H DOSY | Assessment of molecular size and aggregation in solution. | beilstein-journals.org |
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. maricopa.edutulane.edulibretexts.org By diffracting X-rays off a single crystal of this compound, one can obtain a detailed map of electron density, which allows for the determination of bond lengths, bond angles, and torsional angles with high precision. maricopa.edu
This technique provides an unambiguous picture of the conformation adopted by the molecule in the crystal lattice, including the specific pucker of the pyrrolidine ring and the conformation of the amide bonds. researchgate.net Furthermore, X-ray crystallography reveals the packing of molecules in the crystal and identifies any intermolecular interactions, such as hydrogen bonds, that stabilize the crystal structure. researchgate.net This information is crucial for understanding how the molecule interacts with itself and can provide insights into its potential interactions with other molecules.
Theoretical and Computational Approaches to Conformation
Theoretical and computational chemistry offer powerful tools for investigating the conformational properties of molecules like this compound. These methods complement experimental techniques by providing detailed, atom-level insights into the molecule's structure, stability, and dynamics. They are particularly valuable for characterizing the full spectrum of conformations available to the molecule, including those that may be transient or sparsely populated and thus difficult to observe experimentally.
Quantum chemical calculations, especially Density Functional Theory (DFT), are instrumental in mapping the conformational landscape of a molecule. DFT provides a robust framework for calculating the electronic structure and, consequently, the total energy of a given molecular geometry. psu.edunih.gov By systematically varying key dihedral angles (such as those defining the proline ring pucker, the urethane bond, and the prolyl-isopropylamide peptide bond) and calculating the energy for each geometry, a potential energy surface can be constructed.
The primary goal of these calculations is to locate the energy minima, which correspond to the stable, low-energy conformations of the molecule. psu.edu For a proline-containing peptide fragment like this compound, a key area of investigation is the relative stability of the cis and trans isomers of the Boc-Pro amide bond. While peptide bonds involving other amino acids strongly prefer the trans conformation, the energy difference for the X-Pro bond is much smaller, making the cis conformation significantly more accessible. peptide.comresearchgate.net DFT calculations can precisely quantify this energy difference.
Furthermore, these calculations can determine the geometric parameters (bond lengths, bond angles, and dihedral angles) for each stable conformer with high accuracy. acs.org The results from these computations can predict the relative populations of different conformers at thermal equilibrium and identify the most probable structures the molecule will adopt. acs.org
Table 1: Illustrative DFT Calculation Results for Major Conformers of this compound
This interactive table showcases typical data obtained from DFT calculations for the primary conformers of this compound, focusing on the cis and trans isomers of the urethane bond. The relative energies (ΔE) are used to estimate the equilibrium populations.
| Conformer | Key Dihedral Angle (ω₀) | Relative Energy (ΔE) (kcal/mol) | Key Dihedral Angle (ω₁) | Predicted Population (298 K) | Proline Ring Pucker |
| Trans-1 | ~180° | 0.00 | ~180° | ~65% | Cγ-exo |
| Trans-2 | ~180° | 0.45 | ~180° | ~25% | Cγ-endo |
| Cis-1 | ~0° | 1.50 | ~180° | ~8% | Cγ-exo |
| Cis-2 | ~0° | 2.10 | ~0° | ~2% | Cγ-endo |
While quantum chemical calculations excel at identifying static, low-energy structures, molecular modeling and molecular dynamics (MD) simulations provide crucial insights into the dynamic behavior of this compound. polito.it MD simulations model the movement of atoms over time by solving Newton's equations of motion, offering a "computational microscope" to observe molecular behavior on the femtosecond to microsecond timescale. polito.itresearchgate.net
An MD simulation typically starts with a low-energy conformation (often obtained from DFT calculations) and places it in a simulated environment, such as a box of explicit solvent molecules (e.g., water or chloroform). The simulation then tracks the trajectory of every atom, revealing how the molecule flexes, rotates, and transitions between different conformational states. researchgate.net
For this compound, MD simulations are particularly useful for:
Observing Conformational Transitions: Visualizing the dynamic interconversion between cis and trans amide isomers and observing the puckering dynamics of the proline ring.
Solvent Effects: Understanding how interactions with solvent molecules (e.g., hydrogen bonding) influence conformational preferences and stabilize or destabilize certain structures.
Characterizing Flexibility: Quantifying the range of motion in different parts of the molecule, such as the rotation of the tert-butyl group and the isopropylamide side chain.
The data from an MD trajectory can be analyzed to calculate the population of different conformational clusters, the average values of structural parameters, and the timescales of conformational changes. researchgate.netcardiff.ac.uk This provides a comprehensive picture of the molecule's dynamic conformational equilibrium that is often inaccessible to purely experimental or static computational methods.
Table 2: Representative Data from a Molecular Dynamics Simulation of this compound in Solution
This table presents typical quantitative data that can be extracted from an MD simulation trajectory, highlighting the dynamic properties and conformational populations of the molecule in a simulated aqueous environment.
| Property | Value | Description |
| Trans Amide Population | 78% | Percentage of simulation time the Boc-Pro bond spent in the trans conformation. |
| Cis Amide Population | 22% | Percentage of simulation time the Boc-Pro bond spent in the cis conformation. |
| Average ψ Dihedral Angle | 145° ± 15° | Average and standard deviation of the Cα-C'-N-Cα dihedral angle, indicating flexibility. |
| Proline Pucker (endo/exo) | 60% endo / 40% exo | Distribution between the two major puckering states of the pyrrolidine ring. |
| Solvent Accessible Surface Area | 374 Ų | Average surface area of the molecule exposed to the solvent, indicating its overall shape and exposure. |
| Intramolecular H-Bonds | < 5% | Percentage of time specific intramolecular hydrogen bonds are formed, suggesting a predominantly extended conformation in polar solvents. |
Compound Reference Table
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | tert-Butoxycarbonyl-L-prolyl-N-isopropylamide |
| Boc-Pro-OH | N-(tert-Butoxycarbonyl)-L-proline |
| Boc | tert-Butoxycarbonyl |
Mechanistic and Computational Studies of Reactions Involving Boc Pro Nh Ch Ch3 2
Investigation of Reaction Mechanisms with Boc-Proline Amides as Reagents, Ligands, or Intermediates
The unique structure of Boc-proline amides, featuring a bulky N-terminal protecting group and a conformationally rigid pyrrolidine (B122466) ring, makes them valuable subjects for mechanistic studies. vulcanchem.comnih.gov These features profoundly influence the pathways of chemical reactions in which they participate.
The primary bond formation involving this class of compounds is the creation of the amide bond itself. The synthesis of Boc-proline amides typically proceeds via the coupling of Boc-L-proline with an amine. A common mechanistic pathway involves the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The general mechanism is believed to proceed as follows:
The carboxylic acid of Boc-proline reacts with EDC to form a highly reactive O-acylisourea intermediate.
In the presence of HOBt, this intermediate is rapidly converted into a reactive HOBt ester.
A base, often an acyl transfer agent like 4-dimethylaminopyridine (B28879) (DMAP), can form a highly reactive acyliminium ion intermediate. nih.gov
The amine (in this case, isopropylamine) then performs a nucleophilic attack on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide bond and release the activator. nih.gov
Conversely, a key bond cleavage pathway is the removal of the tert-butoxycarbonyl (Boc) protecting group. This is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which makes the tert-butyl carbocation an excellent leaving group. chemistrysteps.com The stability of this tertiary carbocation is a primary reason for the widespread use of the Boc group. Following its departure, the resulting carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide and the free amine. chemistrysteps.com
Other reaction pathways have also been explored, such as the carbodiimide-mediated Lossen rearrangement of N-Boc protected amino hydroxamic acids, which proceed through an isocyanate intermediate to form peptidyl ureas. core.ac.uk
The selectivity observed in reactions involving Boc-proline amides is a direct consequence of their distinct structural components.
The Proline Ring: Proline is unique among proteinogenic amino acids because its side chain forms a five-membered pyrrolidine ring, which incorporates the α-amino group. nih.gov This cyclic structure imparts significant conformational rigidity, restricting the possible values of the peptide backbone dihedral angle φ. nih.govuantwerpen.be This rigidity is crucial for several reasons:
Secondary Structure: It acts as a "structural disruptor" in peptide chains but is also key in forming specific turn structures, such as β-turns. nih.govuantwerpen.be
Stereocontrol: In catalysis, when used as a ligand or part of a catalyst, the proline ring's fixed conformation creates a well-defined chiral environment around a metal center or reactive site, enabling high stereoselectivity in reactions like asymmetric aldol (B89426) or allylic oxidation reactions. nih.gov
Constrained Conformation: The ring's conformation can be described as puckered, commonly adopting Cγ-endo ("down") or Cγ-exo ("up") forms, which influences the spatial orientation of substituents and their interaction with other molecules. nih.gov
The Boc Protecting Group: The tert-butoxycarbonyl group is not merely a placeholder. Its properties significantly influence reaction outcomes:
Steric Hindrance: The bulky nature of the Boc group can direct reagents to attack from the less hindered face of the molecule, thereby controlling regioselectivity and stereoselectivity.
Electronic Effects: As a carbamate (B1207046), the Boc group reduces the nucleophilicity of the nitrogen atom it protects, preventing undesired side reactions during synthesis. vulcanchem.com
Solubility and Handling: The Boc group increases the lipophilicity of the amino acid, often improving its solubility in organic solvents used for synthesis and facilitating purification. researchgate.net
Together, the rigidity of the proline scaffold and the steric and electronic nature of the Boc group create a molecule with predictable conformational preferences, which is fundamental to its role in directing selective chemical transformations. nih.govuantwerpen.be
Quantum Chemical Calculations for Reaction Energetics and Transition State Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for analyzing reactions that are difficult to study experimentally. scispace.com These methods allow for the characterization of transient species like transition states and reactive intermediates. scispace.com
Computational chemistry enables the mapping of potential energy surfaces for a given reaction, identifying the lowest energy path from reactants to products. rsc.org This involves locating the geometry of the transition state(s) and calculating the associated energy barrier, known as the activation energy (ΔG‡ or ΔE‡).
For instance, in studies of carboxylate-assisted C-H activation at transition metal centers, a process relevant to functionalizing amino acid derivatives, calculations can distinguish between different proposed mechanisms, such as oxidative addition or concerted metalation-deprotonation (CMD). scispace.comle.ac.uk DFT calculations have shown that the CMD pathway, involving a six-membered palladacycle, often has a lower activation barrier compared to other potential C-H activation sites within the same molecule. le.ac.uk Such computational studies provide specific energy values that explain experimentally observed product distributions.
| Reaction / Process | Computational Method | Finding | Reference |
| Conformational Analysis of Boc-Pro-Phe | B3LYP/6-31G(2d,p) | The lowest energy conformers resemble βI-turn and βII-turn structures, stabilized by intramolecular hydrogen bonds. The proline ring restricts backbone angles. | uantwerpen.be |
| Carboxylate-Assisted C-H Activation | B3LYP / BP86 | The computed Gibbs free energy of activation (ΔG‡) for a CMD mechanism can be calculated (e.g., 17.4-23.5 kcal/mol in specific systems), confirming its feasibility under experimental conditions. | le.ac.uk |
| Design of Proline-based Catalysts | HF/6-31G* | Calculations can predict which catalyst modifications (e.g., substituents on the proline ring) will lower the transition state energy for a desired enantioselective reaction. | rsc.org |
| Ring-Opening Reactions | mPW1PW91/6-31+G(d,p) | Computational models can accurately predict the activation barriers for competing reaction pathways, guiding substrate selection to favor a desired product. | rsc.org |
Beyond activation energies, quantum chemical calculations can determine key thermodynamic parameters for a reaction, such as the change in enthalpy (ΔH) and the change in Gibbs free energy (ΔG). rsc.org These values indicate whether a reaction is exothermic/endothermic and spontaneous/non-spontaneous under given conditions.
For example, when modeling the dimerization of difluorocarbene, a potential side reaction in some synthetic procedures, calculations showing a low Gibbs free energy of activation (ΔG‡) can explain why a desired reaction fails experimentally. rsc.org This predictive power is crucial for optimizing reaction conditions or redesigning substrates to avoid unproductive pathways. Computational studies can also assess the relative stability of different isomers or conformers by comparing their Gibbs free energies, as demonstrated in the conformational analysis of proline-containing dipeptides. uantwerpen.be
In Silico Approaches to Predict Molecular Reactivity and Catalytic Performance
In silico methods leverage computational power to predict the chemical behavior and properties of molecules before they are synthesized, accelerating the discovery and development process. rsc.orgresearchgate.net
These predictive approaches are used in several ways:
Virtual Screening: Large libraries of potential catalysts or substrates can be computationally screened to identify promising candidates. For example, by calculating the interaction energies between a series of proline-based ligands and a substrate, researchers can prioritize the synthesis of the most promising candidates for achieving high catalytic activity and selectivity.
Catalyst Design: As seen in the development of organocatalysts, quantum chemical calculations can guide the design of new catalysts. By modeling the transition states of competing reaction pathways (e.g., for syn vs. anti products), researchers can introduce modifications to the catalyst structure—such as adding or changing a substituent on the proline ring—to selectively stabilize one transition state over the other, thereby enhancing selectivity. rsc.org
Prediction of Properties: Beyond reactivity, in silico models can predict a range of molecular properties. This includes physicochemical properties like solubility (LogS) and hydrophobicity (LogP), as well as biological properties like potential enzyme inhibitory activity. researchgate.net For example, computational docking studies can predict how a molecule like a Boc-proline derivative might bind to the active site of an enzyme, providing insights into its potential as an inhibitor. researchgate.net Furthermore, models can predict the propensity of peptide-based molecules to self-assemble into nanostructures. researchgate.net
| Predicted Property | In Silico Method | Application Example | Reference(s) |
| Reaction Outcome | AFIR / RCMC Methods | Exploration of reaction path networks to discover novel synthetic routes or predict unexpected side reactions. | rsc.orgresearchgate.net |
| Catalytic Enantioselectivity | DFT (Transition State Modeling) | Designing modified proline catalysts for enantio- and anti-selective Mannich reactions by comparing transition state energies. | rsc.org |
| Enzyme Inhibition | Molecular Docking | Predicting the binding affinity and mode of quinoline-bearing proline derivatives to the α-amylase active site. | researchgate.net |
| Self-Assembly | Molecular Dynamics / LogP Calculation | Predicting the ability of peptides containing proline and Boc groups to form nanostructures like fibrils or hydrogels. | researchgate.net |
By integrating these computational strategies, the field of chemistry can move from a trial-and-error approach to a more rational, prediction-driven design of molecules and reactions.
Supramolecular Chemistry and Noncovalent Interactions of Boc Pro Nh Ch Ch3 2 Systems
Proline-Based Tectons and Supramolecular Synthons in Molecular Assemblies
In the realm of supramolecular chemistry, molecules that act as building blocks are termed "tectons," and the specific, recurring patterns of intermolecular interactions that hold them together are known as "supramolecular synthons." Proline and its derivatives are particularly valuable as tectons due to the conformational rigidity of the pyrrolidine (B122466) ring. mdpi.comresearchgate.net This rigidity helps in the predictable formation of complex molecular architectures. mdpi.comrsc.org
The proline moiety, with its amine and carboxylic functional groups, can serve as a versatile building block for designing new molecular and supramolecular scaffolds. mdpi.comresearchgate.net A search of the Cambridge Structural Database reveals thousands of proline-based structures, underscoring their importance in crystal engineering and materials science. mdpi.comresearchgate.net The specific ionization state of the proline residue—be it neutral, zwitterionic, cationic, or anionic—significantly influences the types of supramolecular synthons that can form. mdpi.com
Common supramolecular synthons involving proline tectons include hydrogen bonds such as O-H···O, N-H···O, and C-H···O interactions. mdpi.comnih.gov For instance, in proline-derived structures, recurring motifs like the linear chain C(6) based on N-H···O hydrogen bonds and the cyclic ring R2(12) formed by C-H···O and N-H···O bonds are frequently observed. mdpi.com The characterization of these tectons and synthons is crucial for the rational design of supramolecular entities with desired properties for various applications. mdpi.comresearchgate.net
Analysis of Hydrogen Bonding Patterns and Other Noncovalent Interactions
Hydrogen bonds are the primary drivers in the self-assembly of many organic molecules, including proline derivatives. In the case of Boc-Pro-NH-CH(CH3)2 and related compounds, the amide N-H group and the carbonyl oxygen atoms of both the Boc group and the amide linkage are key participants in hydrogen bonding. mdpi.comresearchgate.net
Influence of the Isopropyl Amide and Boc Groups on Intermolecular Recognition
The substituents on the proline core, namely the isopropyl amide and the Boc group, exert a profound influence on intermolecular recognition and self-assembly. The isopropyl group, being hydrophobic, can engage in hydrophobic interactions, which are a major driving force for aggregation in aqueous environments. nih.govacs.org The removal of such a group can lead to an unfavorably solvated state, highlighting its importance in binding and recognition. nih.govacs.org
The Boc (tert-butyloxycarbonyl) protecting group is not merely a passive component. Its bulky nature can sterically direct the approach of other molecules, influencing the geometry of intermolecular interactions. unibas.chnih.gov Furthermore, the carbonyl oxygen of the Boc group can act as a hydrogen bond acceptor, participating in the formation of specific supramolecular synthons. mdpi.com In some systems, the Boc group has been shown to play a role in organizing molecules into well-ordered patterns on surfaces, which can then be interlinked to form more stable structures. unibas.ch The interplay between the hydrophobic nature of the isopropyl group and the hydrogen bonding and steric potential of the Boc group is a key determinant of the supramolecular behavior of this compound.
Design of Supramolecular Scaffolds and Architectures Incorporating Proline Amides
The predictable self-assembly behavior of proline amides makes them excellent candidates for the design of complex supramolecular scaffolds and architectures. mdpi.comresearchgate.net By carefully selecting the substituents on the proline ring, it is possible to program the formation of specific one-, two-, or three-dimensional networks. rsc.org
The use of proline-based tectons extends to the construction of homochiral coordination polymers, where the inherent chirality of proline is transferred to the macroscopic structure. rsc.org In these systems, the proline derivatives act as chiral coordinating tectons that bind to metal ions, leading to the formation of extended, ordered networks. rsc.org The rigidity of the proline backbone is advantageous in creating stable and predictable structures. rsc.org
Self-Assembly Processes Directed by Proline Amide Moieties
The self-assembly of molecules containing proline amide moieties is a spontaneous process driven by a combination of noncovalent interactions. researchgate.netnih.gov Hydrogen bonding is a dominant force, with the amide N-H and C=O groups readily forming intermolecular links. nih.govkent.ac.uk This often leads to the formation of β-sheet-like structures or helical assemblies. iitg.ac.in
The process of self-assembly can be influenced by external factors such as solvent and concentration. nih.govrsc.org For example, some Boc-protected dipeptides have been observed to form different morphologies, such as nanotubes or nanorods, depending on the solvent conditions. iitg.ac.inrsc.org This highlights the dynamic and responsive nature of these supramolecular systems. The ability to control the self-assembly process through molecular design and environmental cues is a key goal in the development of new functional materials based on proline amides. osti.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | tert-butyl (2S)-2-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]pyrrolidine-1-carboxylate | PubChem nih.gov |
| Molecular Formula | C14H26N2O4 | PubChem nih.gov |
| Molecular Weight | 286.37 g/mol | PubChem nih.gov |
| InChIKey | UTYDOMQVMYLMOT-JTQLQIEISA-N | PubChem nih.gov |
Q & A
Q. What are the key steps in synthesizing Boc-Pro-NH-CH(CH3)₂, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
- Step 1: Protection of Proline
Use tert-butyloxycarbonyl (Boc) anhydride in a basic solvent (e.g., THF or DCM) to protect the proline amine. Monitor pH to avoid premature deprotection . - Step 2: Coupling Reaction
Employ carbodiimide-based coupling agents (e.g., DCC or EDC) with NH-CH(CH3)₂. Ensure anhydrous conditions to minimize side reactions. - Step 3: Solvent Optimization
Polar aprotic solvents like THF or DME enhance stability of intermediates (as observed in silyl-magnesium syntheses) . - Yield Optimization
Use kinetic studies (e.g., varying temperature from 0°C to RT) to identify optimal reaction windows. Track by TLC or HPLC.
Q. How should researchers characterize Boc-Pro-NH-CH(CH3)₂ to confirm structural integrity?
Methodological Answer:
- NMR Analysis
Acquire ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃). Compare chemical shifts with predicted values (e.g., δ ~1.4 ppm for Boc tert-butyl group) . - Mass Spectrometry
Use ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺). - X-ray Crystallography
If crystalline, resolve bond lengths and angles to validate stereochemistry (as demonstrated for Mg-Si complexes) .
Key Spectral Benchmarks:
- ¹H NMR (CDCl₃): δ 1.44 (s, Boc), 3.2–3.5 (Proline CH₂), 1.2 (CH(CH₃)₂).
- ESI-MS: Expected m/z = [M+H]⁺ = calculated molecular weight + 1.
Advanced Research Questions
Q. How can computational modeling elucidate the mechanistic pathways of Boc-Pro-NH-CH(CH3)₂ in peptide coupling reactions?
Methodological Answer:
- Software Tools
Use Gaussian or ORCA for DFT calculations to map transition states and intermediates. - Reaction Parameters
Simulate solvent effects (e.g., THF dielectric constant) and temperature gradients. Validate against experimental kinetic data . - PICO Framework
Define Population (reaction system), Intervention (coupling agents), Comparison (alternative mechanisms), Outcome (activation energy) .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for Boc-Pro-NH-CH(CH3)₂ derivatives?
Methodological Answer:
- Hypothesis Testing
Propose competing structures (e.g., epimerization or solvent adducts) and simulate their NMR spectra using tools like MestReNova . - Control Experiments
Repeat synthesis under inert atmosphere to rule out oxidation. - Statistical Validation
Apply chi-square tests to compare observed/predicted peak intensities (as per NIH preclinical guidelines) .
Q. What strategies ensure reproducibility of Boc-Pro-NH-CH(CH3)₂ synthesis across laboratories?
Methodological Answer:
- Protocol Standardization
Detail solvent purity (>99.9%), equipment calibration, and stepwise reaction monitoring (e.g., in-lab SOPs) . - Inter-Lab Collaboration
Share raw data (e.g., NMR FID files) via repositories like Zenodo. Use ACS citation standards for transparency . - Error Analysis
Quantify uncertainties using standard deviations across triplicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
